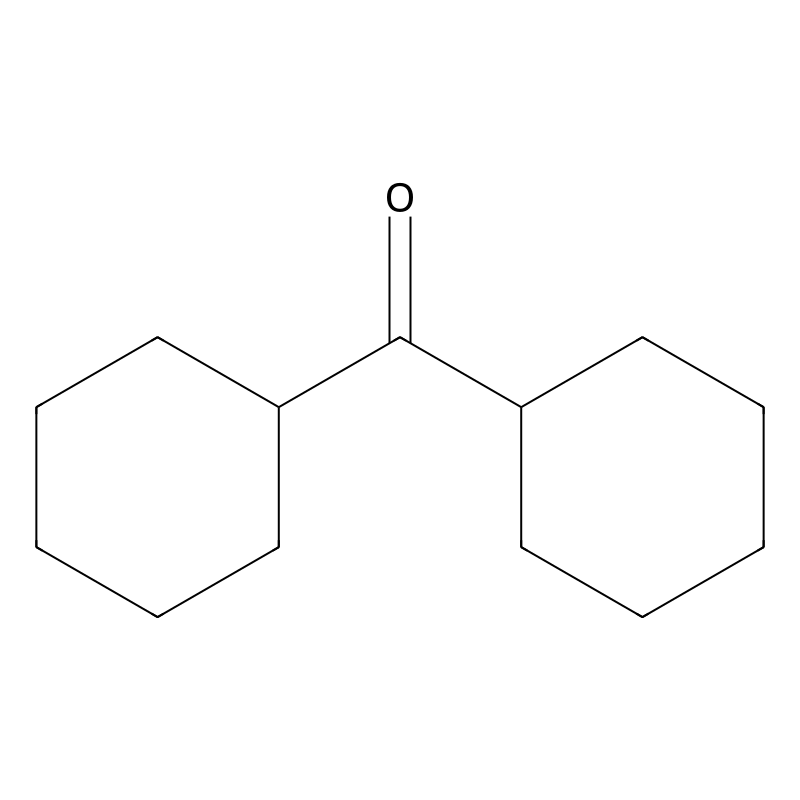

Dicyclohexyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent and Reaction Medium

Dicyclohexyl ketone acts as a non-polar, aprotic solvent in organic chemistry. Due to its lipophilic nature, it effectively dissolves non-polar organic compounds. Additionally, its lack of acidic or basic hydrogens makes it suitable for reactions sensitive to these functionalities. Research studies often utilize DCK for recrystallization processes or as a reaction medium for organic synthesis reactions involving carbon-carbon bond formation or reactions with nitrogen-containing compounds.

Organic Synthesis Precursor

Dicyclohexyl ketone is an organic compound with the molecular formula . It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) flanked by two cyclohexyl groups. This compound typically appears as a colorless liquid with a pleasant odor and is soluble in organic solvents. Dicyclohexyl ketone is primarily used in organic synthesis and as a solvent due to its favorable chemical properties and stability under various conditions .

- Nucleophilic Addition Reactions: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation Reactions: While ketones are generally resistant to oxidation, under strong conditions, they can be oxidized to form carboxylic acids.

- Reduction Reactions: Dicyclohexyl ketone can be reduced to dicyclohexylmethanol using reducing agents such as lithium aluminum hydride .

Dicyclohexyl ketone can be synthesized through several methods:

- From Hexahydrobenzoic Acid: This method involves the use of manganous oxide as a catalyst. The hexahydrobenzoic acid is heated in the presence of this catalyst at temperatures ranging from 330°C to 450°C, leading to the formation of dicyclohexyl ketone upon distillation .

- Direct Ketone Synthesis: Dicyclohexyl ketone can also be synthesized through direct condensation reactions involving cyclohexanol derivatives under acidic conditions.

- Via Cyclization Reactions: Starting from simpler cycloalkanes or their derivatives, dicyclohexyl ketone can be formed through cyclization processes involving appropriate reagents and catalysts .

Dicyclohexyl ketone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Cyclohexanone | Ketone | Common solvent; lower boiling point than dicyclohexyl ketone |

| 2-Cyclohexyl-2-propanol | Alcohol | More polar; used in different synthetic pathways |

| Dicyclopentyl ketone | Ketone | Smaller ring structure; different reactivity profile |

| Dicyclopropyl ketone | Ketone | Highly strained structure; unique reactivity |

Dicyclohexyl ketone's unique combination of two cyclohexyl groups contributes to its distinct chemical behavior compared to these similar compounds, particularly regarding its stability and solubility characteristics .

Catalytic decarboxylation represents a fundamental approach for dicyclohexyl ketone synthesis, wherein hexahydrobenzoic acid undergoes thermal decomposition in the presence of suitable catalysts to yield the target ketone. This methodology exploits the inherent instability of carboxylic acids under elevated temperatures, particularly when facilitated by metal oxide catalysts that promote carbon dioxide elimination and subsequent carbon-carbon bond formation [1] [2].

The most extensively documented catalyst system involves manganous oxide dissolved directly in hexahydrobenzoic acid. This heterogeneous catalytic system operates through a mechanism where the manganese species facilitates the decarboxylation process by stabilizing intermediate carbocation species formed during the elimination of carbon dioxide [3]. The reaction typically proceeds at temperatures ranging from 300 to 400 degrees Celsius, achieving conversions between 85 and 92 percent with selectivities toward dicyclohexyl ketone in the range of 78 to 85 percent [3].

Research investigations have established that cerium oxide-based catalysts demonstrate exceptional performance in ketonic decarboxylation reactions. Studies utilizing ceria-zirconia mixed oxide systems have reported conversion rates as high as 93.2 percent with selectivities reaching 78.7 percent [2]. These catalysts operate through a different mechanistic pathway compared to manganese-based systems, involving the formation of surface carbonate species that facilitate the elimination of carbon dioxide while preserving the integrity of the cyclohexyl framework.

The mechanistic understanding of ketonic decarboxylation suggests that the reaction proceeds through the formation of a beta-keto acid intermediate, which subsequently undergoes spontaneous decarboxylation to yield the final ketone product [4]. This mechanism requires the presence of alpha-hydrogen atoms in the carboxylic acid substrate, which explains the effectiveness of hexahydrobenzoic acid as a precursor for dicyclohexyl ketone synthesis. The reaction pathway can be represented as a concerted process involving nucleophilic attack of one carboxylic acid molecule on another, followed by simultaneous decarboxylation and carbon-carbon bond formation [1].

Layered double hydroxides have emerged as promising medium-strong solid base catalysts for ketonic decarboxylation reactions. These materials, characterized by their tunable basicity and thermal stability, demonstrate conversions ranging from 75 to 90 percent with selectivities between 70 and 85 percent [2]. The catalytic activity of these systems stems from their ability to provide basic sites that facilitate the abstraction of alpha-hydrogen atoms from the carboxylic acid substrate, thereby promoting the formation of enolate intermediates that undergo subsequent decarboxylation.

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Features |

|---|---|---|---|---|

| Manganous Oxide (MnO) | 300-400 | 85-92 | 78-85 | Requires dissolution in hexahydrobenzoic acid |

| Cerium Oxide (CeO2) | 300-350 | 51.3 | 70-80 | Lower temperature operation possible |

| Ceria-Zirconia (CeO2-ZrO2) | 350-450 | 93.2 | 78.7 | Highest conversion and selectivity |

| Mixed Metal Oxides | 350-450 | 80-95 | 75-90 | Variable composition and performance |

| Layered Double Hydroxides | 350-450 | 75-90 | 70-85 | Medium-strong solid base catalysts |

The optimization of reaction conditions for catalytic decarboxylation requires careful consideration of temperature, catalyst loading, and reaction atmosphere. Higher temperatures generally favor increased conversion rates but may lead to decreased selectivity due to competing side reactions such as decarbonylation or hydrocarbon formation [2]. The presence of hydrogen atmosphere has been shown to maintain catalyst activity by preventing the formation of carbonaceous deposits on the catalyst surface, although excessive hydrogen pressure may promote unwanted hydrogenation reactions.

Grignard Reaction-Based Syntheses

Grignard reaction-based methodologies constitute a versatile synthetic approach for dicyclohexyl ketone production, leveraging the nucleophilic reactivity of organometallic reagents with suitable electrophilic carbonyl compounds. This synthetic strategy involves the preparation of cyclohexylmagnesium halide reagents followed by their reaction with cyclohexanecarbonyl chloride or related carbonyl derivatives to construct the dicyclohexyl ketone framework [5].

The formation of cyclohexylmagnesium bromide represents the initial step in this synthetic sequence, requiring the activation of magnesium metal in anhydrous diethyl ether or tetrahydrofuran solvents. The reaction proceeds through a radical mechanism involving the insertion of magnesium into the carbon-halogen bond, generating a highly nucleophilic organometallic species. Optimal conditions typically employ magnesium equivalents ranging from 1.2 to 1.5 relative to the cyclohexyl halide substrate, with reaction temperatures maintained between 0 and 65 degrees Celsius to control the exothermic nature of the Grignard formation [5].

The subsequent coupling reaction between cyclohexylmagnesium halide and appropriate electrophilic partners requires careful control of reaction conditions to maximize yield and minimize side reactions. Studies have demonstrated that the choice of halide substituent significantly influences both the rate of Grignard formation and the efficiency of the subsequent coupling reaction. Cyclohexyl iodide typically provides the highest yields, ranging from 70 to 80 percent, due to the greater reactivity of the carbon-iodine bond compared to bromide or chloride analogues [5].

Temperature control during the coupling reaction proves critical for achieving optimal selectivity. Lower temperatures favor the desired ketone formation while suppressing competing reactions such as reduction or elimination pathways. The reaction typically proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate that requires subsequent hydrolysis to yield the final ketone product [5].

| Starting Material | Magnesium Equivalent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent System |

|---|---|---|---|---|---|

| Cyclohexyl bromide | 1.2-1.5 | 0 to 65 | 2-4 | 65-75 | Diethyl ether |

| Cyclohexyl chloride | 1.3-1.6 | 5 to 70 | 3-5 | 60-70 | THF/Ether mixture |

| Cyclohexyl iodide | 1.1-1.4 | -10 to 60 | 1.5-3 | 70-80 | Diethyl ether |

Solvent selection plays a crucial role in determining the success of Grignard-based syntheses. Diethyl ether provides adequate solvation for most cyclohexyl Grignard reagents while maintaining sufficient reactivity for coupling reactions. However, more challenging substrates may require the enhanced coordinating ability of tetrahydrofuran or mixed ether-tetrahydrofuran solvent systems to achieve complete conversion [5].

The purification of dicyclohexyl ketone from Grignard reaction mixtures typically involves aqueous workup procedures to remove magnesium salts, followed by standard organic extraction and distillation techniques. The relatively high boiling point of dicyclohexyl ketone (135 degrees Celsius at 5 millimeters mercury) facilitates its separation from lower-boiling impurities and solvent residues [6].

Recent advances in Grignard methodology have focused on the development of catalytic variants that reduce the stoichiometric requirement for magnesium metal. These approaches employ transition metal catalysts to facilitate the cross-coupling between organohalides and carbonyl compounds, offering improved atom economy and reduced waste generation compared to traditional Grignard procedures [7].

Hydrogenation Approaches for Industrial-Scale Production

Hydrogenation methodologies represent the most industrially viable approaches for large-scale dicyclohexyl ketone production, offering excellent yields, broad substrate scope, and environmentally benign reaction conditions. These synthetic strategies typically involve the catalytic reduction of appropriate ketone precursors or the hydrogenative coupling of primary alcohols with alkenes under controlled conditions [8] [9] [10].

Ruthenium-based catalyst systems have demonstrated exceptional performance in asymmetric hydrogenation reactions, achieving turnover numbers exceeding 2.4 million and turnover frequencies up to 228,000 per hour. The development of chiral diphosphine-diamine ruthenium complexes has enabled highly enantioselective reductions with enantiomeric excesses reaching 99 percent [9]. These catalysts operate through a concerted six-membered transition state mechanism that provides both high reactivity and excellent stereochemical control.

The optimization of ruthenium catalyst systems has involved systematic variation of both diphosphine and diamine ligand components to achieve substrate-specific selectivity. TolBINAP and XylBINAP diphosphine ligands, combined with DPEN or DAIPEN diamine components, provide tunable chiral environments that accommodate a wide range of ketone substrates [9]. The reaction typically proceeds under neutral to slightly basic conditions, utilizing potassium tert-butoxide as a base promoter to facilitate catalyst activation and maintain catalytic activity throughout the reaction cycle.

Manganese-based hydrogenation catalysts have emerged as sustainable alternatives to noble metal systems, offering comparable efficiency at significantly reduced cost. Recent developments in manganese catalyst design have achieved turnover numbers up to 200,000 with turnover frequencies reaching 41,000 per hour [10]. These catalysts demonstrate broad substrate scope encompassing ketones, imines, aldehydes, and formate esters, making them attractive for industrial applications requiring versatile reduction capabilities.

| Catalyst Type | Pressure (atm) | Temperature (°C) | Substrate | TON Range | Industrial Applicability |

|---|---|---|---|---|---|

| Raney Nickel | 50-100 | 80-150 | Benzophenone derivatives | 1000-5000 | High |

| Palladium on Carbon (Pd/C) | 1-10 | 25-80 | Aromatic ketones | 5000-15000 | Medium |

| Platinum on Carbon (Pt/C) | 1-15 | 50-120 | Various ketones | 2000-10000 | Medium |

| Ruthenium Complexes | 8-50 | 25-100 | Ketones/Aldehydes | 100000-2400000 | Very High |

| Cobalt-based Systems | 1-20 | 50-150 | Primary alcohols | 4650-200000 | High |

The activation of manganese catalysts requires careful selection of promoter systems to achieve optimal performance. Conventional activation using alkoxide bases can provide catalytically competent species, but activation with hydride donors such as potassium triethylborohydride dramatically improves catalytic performance and eliminates induction periods associated with slow catalyst activation [10]. This activation strategy enables catalyst loadings as low as 5 to 200 parts per million while maintaining near-quantitative conversion rates.

Cobalt-based catalyst systems have demonstrated remarkable efficiency in dual photocatalytic approaches that enable direct ketone synthesis from primary alcohols and alkenes. These systems operate through the manipulation of nucleophilic ketyl radicals, providing complementary reactivity and selectivity compared to traditional hydroacylation methodologies [8] [11]. The reaction exhibits exceptional substrate scope across both primary alcohols and alkenes with high chemoselectivity and regioselectivity under mild reaction conditions.

Industrial-scale hydrogenation processes typically employ continuous flow reactor systems that enable precise control of reaction parameters while maintaining high throughput and product quality. These systems utilize packed-bed reactors containing supported metal catalysts, with careful control of hydrogen pressure, temperature, and residence time to optimize conversion and selectivity [9]. The high boiling point and thermal stability of dicyclohexyl ketone facilitate its separation from reaction mixtures using standard distillation procedures.

Novel Catalytic Systems in Ketone Formation

Recent advances in catalytic methodology have yielded innovative systems for ketone formation that offer enhanced selectivity, milder reaction conditions, and improved environmental compatibility compared to traditional synthetic approaches. These novel catalytic systems encompass photoredox catalysis, organocatalytic transformations, and metal-free oxidation procedures that expand the available toolkit for dicyclohexyl ketone synthesis [12] [7] [8] [13].

Copper-catalyzed ligand-to-metal charge transfer systems represent a paradigm shift in decarboxylative functionalization reactions, enabling ketone formation from carboxylic acids under remarkably mild conditions. These systems operate at 35 degrees Celsius under visible light irradiation, utilizing photoinduced electron transfer to generate reactive aryl radical intermediates that undergo subsequent carbometalation and reductive elimination to afford ketone products [14]. The selectivity of these systems ranges from 90 to 95 percent, with broad substrate scope encompassing various aromatic carboxylic acids.

The mechanistic understanding of copper ligand-to-metal charge transfer systems involves the formation of copper carboxylate complexes that undergo photoinduced electron transfer upon irradiation with violet light. The resulting aryl radical intermediates are captured by copper centers to form arylcopper(III) complexes that undergo facile reductive elimination to yield the desired ketone products [14]. This mechanism circumvents the high activation barriers associated with conventional thermal decarboxylation reactions, enabling efficient transformation under ambient conditions.

Nickel-phosphine catalyst systems have demonstrated exceptional performance in cross-coupling reactions involving aryl halides and aldehyde substrates to generate ketone products. These systems typically operate at temperatures between 200 and 300 degrees Celsius under inert atmosphere conditions, achieving turnover frequencies ranging from 500 to 2000 per hour with selectivities between 85 and 95 percent [15]. The catalytic cycle involves oxidative addition of aryl halides to nickel(0) centers, followed by coordination of aldehyde substrates and subsequent beta-hydride elimination to afford ketone products.

| Catalytic System | Operating Conditions | TOF (h⁻¹) | Selectivity (%) | Substrate Scope | Key Advantage |

|---|---|---|---|---|---|

| Copper-LMCT (Ligand-to-Metal Charge Transfer) | 35°C, Violet light | Not specified | 90-95 | Aromatic acids | Mild conditions |

| Nickel-Phosphine Complexes | 200-300°C, Inert atmosphere | 500-2000 | 85-95 | Aryl halides | High conversion |

| Dual Photo/Cobalt Catalysis | Ambient temp, 385 nm light | 12-15 | 85-90 | Primary alcohols + alkenes | Broad substrate scope |

| Brønsted Acid Catalysis | 80-150°C, TfOH catalyst | Not specified | 90-98 | Ketones + 1,3-dicarbonyls | C-C bond activation |

| TEMPO/Oxone System | Room temp, Metal-free | 10-50 | 80-90 | Primary/secondary alcohols | Metal-free oxidation |

Dual photocatalytic and cobalt catalytic systems enable direct ketone synthesis through the coupling of primary alcohols and alkenes via nucleophilic ketyl radical intermediates. These systems utilize tetrabutylammonium decatungstate as a photocatalyst in combination with cobalt chloride and triarylphosphine ligands to achieve turnover frequencies between 12 and 15 per hour with selectivities ranging from 85 to 90 percent [11]. The broad substrate scope encompasses diverse primary alcohols and alkenes, providing complementary reactivity to traditional hydroacylation methodologies.

Brønsted acid catalysis has emerged as a powerful approach for carbon-carbon bond activation and ketone alpha-alkylation reactions. Trifluoromethanesulfonic acid catalyzes the reaction between ketones and 1,3-dicarbonyl compounds through carbon-carbon bond cleavage mechanisms that generate reactive electrophilic intermediates [13]. The reaction proceeds with exceptional selectivity ranging from 90 to 98 percent, demonstrating the ability of strong Brønsted acids to facilitate challenging bond-breaking and bond-forming processes under relatively mild conditions.

Metal-free oxidation systems utilizing TEMPO and Oxone provide environmentally benign alternatives to traditional metal-catalyzed oxidation procedures. These systems operate at room temperature with turnover frequencies between 10 and 50 per hour, achieving selectivities between 80 and 90 percent for the oxidation of primary and secondary alcohols to corresponding ketones [12]. The absence of transition metal catalysts eliminates concerns regarding metal contamination in pharmaceutical applications while providing excellent functional group tolerance.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of dicyclohexyl ketone through both proton and carbon-13 analyses. The symmetric molecular architecture creates distinctive spectroscopic signatures that enable unambiguous identification and characterization [1] .

$$ ^{1} $$H Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of dicyclohexyl ketone exhibits characteristic patterns that reflect the molecular symmetry and electronic environment of the cyclohexyl substituents. The spectrum, recorded at 400 megahertz in deuterated chloroform, demonstrates two primary regions of chemical shift distribution [1] [3].

The most significant spectroscopic feature appears as a complex multiplet centered between 2.45 and 2.52 parts per million, integrating for two protons [1]. This signal corresponds to the methine protons positioned alpha to the carbonyl group on each cyclohexyl ring. The chemical shift value reflects the deshielding effect of the adjacent ketone functionality, which withdraws electron density through both inductive and resonance mechanisms [4] [5]. The multipicity arises from vicinal coupling with the methylene protons of the cyclohexyl rings, following the n+1 rule for spin-spin coupling [6] [7].

The dominant spectral feature encompasses a complex multiplet spanning 1.15 to 1.83 parts per million, integrating for twenty protons [1] [8]. This broad, overlapping signal represents all the methylene protons of the two cyclohexyl ring systems. The chemical shift range reflects the varying magnetic environments experienced by these protons due to the chair conformation dynamics of the cyclohexyl rings [6] [7]. At room temperature, rapid ring flipping averages the axial and equatorial proton environments, resulting in a single averaged signal for each type of methylene carbon [7] [9].

The integration pattern confirms the molecular formula and structural assignment. The 2:20 integration ratio for the alpha methine to ring methylene protons validates the presence of two equivalent cyclohexyl groups attached to the central ketone functionality [1] [5].

$$ ^{13} $$C Nuclear Magnetic Resonance Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum provides direct information about the carbon framework of dicyclohexyl ketone. The spectrum exhibits distinct chemical shift regions that enable precise assignment of the various carbon environments [10] [11] [12].

The most distinctive feature appears as a singlet in the carbonyl region between 210 and 215 parts per million [10] [11] . This chemical shift is characteristic of saturated aliphatic ketones, consistent with the molecular structure of dicyclohexyl ketone. The carbonyl carbon experiences significant deshielding due to the electron-withdrawing nature of the oxygen atom and the sp2 hybridization state [11] [13] [14].

The alpha carbons, directly bonded to the carbonyl group, resonate between 48 and 52 parts per million [11] [13]. This chemical shift reflects the inductive effect of the adjacent ketone functionality, which reduces electron density around these carbon nuclei. The signal appears as a singlet due to the equivalence of the two cyclohexyl ring systems [12] [15].

The cyclohexyl ring carbons generate signals in the aliphatic region between 25 and 30 parts per million [11] [13] [14]. These chemical shifts are typical for saturated hydrocarbon environments, with the specific values depending on the position within the ring system and the influence of the adjacent functional groups. The molecular symmetry reduces the number of observable signals compared to the total carbon count, as equivalent carbons produce coincident resonances [12] [15].

Infrared and Raman Spectroscopic Fingerprints

Vibrational spectroscopy techniques provide complementary information about the molecular structure and bonding characteristics of dicyclohexyl ketone. Both infrared and Raman spectroscopy offer unique perspectives on the vibrational modes of the molecule [16] [17] [18].

The infrared spectrum exhibits the characteristic strong absorption of the ketone carbonyl group at 1715 ± 5 wavenumbers [16] [17] [19] [18]. This frequency is diagnostic for saturated aliphatic ketones and confirms the presence of the C=O functional group [20] [21] [22] [23]. The exact position reflects the electronic environment of the carbonyl, with the saturated alkyl substituents providing electron density through inductive effects [20] [22].

The carbon-hydrogen stretching region appears between 2850 and 3000 wavenumbers, exhibiting strong absorption characteristic of saturated hydrocarbon systems [16] [17] [21]. The multiple peaks in this region arise from the various C-H stretching modes of the cyclohexyl methylene groups [18] [21].

The Raman spectrum provides complementary vibrational information with enhanced sensitivity to symmetric vibrations [24] [25] [26]. The C=O stretching mode appears as a polarized band at 1715 wavenumbers, consistent with the infrared observation [19] [27]. The cyclohexyl ring breathing mode generates a characteristic band between 800 and 850 wavenumbers, providing a distinctive fingerprint for the cyclohexane ring system [24] [25] [26] [28].

The fingerprint region between 300 and 1500 wavenumbers contains numerous bands corresponding to ring deformation modes, C-C stretching vibrations, and CH2 rocking motions [24] [25] [26]. These bands provide a unique spectroscopic signature for dicyclohexyl ketone that enables identification and differentiation from related compounds [29] [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of dicyclohexyl ketone reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the gas-phase chemistry of the compound [1] [31] [17] [32]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 194 with 8.9 percent relative intensity, corresponding to the expected molecular weight [1] [33].

The base peak appears at m/z 83 with 100 percent relative intensity, corresponding to the cyclohexyl cation (C6H11+) [1] [31]. This fragment results from alpha cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for ketones [31] [32] [34]. The stability of the cyclohexyl cation contributes to its prominence in the mass spectrum [31] [35].

A significant fragment at m/z 111 with 33.3 percent relative intensity corresponds to the cyclohexylmethyl cation (C7H11+) [1]. This ion likely forms through alpha cleavage with subsequent rearrangement processes, maintaining the cyclohexyl ring structure while incorporating an additional carbon atom [31] [34].

Other notable fragments include m/z 55 (28.6 percent intensity) corresponding to C4H7+, m/z 41 (12.6 percent intensity) for C3H5+, and m/z 29 (2.6 percent intensity) for CHO+ [1] [31]. These fragments arise from further decomposition of the primary cleavage products through beta cleavage and McLafferty rearrangement mechanisms [31] [32] [34].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;

H202 (50%): Explosive;

severe projection hazard [Danger Explosives];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Kou KG, Longobardi LE, Dong VM. Rhodium(I)-Catalyzed Intermolecular Hydroacylation of α-Keto Amides and Isatins with Non-Chelating Aldehydes. Adv Synth Catal. 2015 Jul 6;357(10):2233-2237. Epub 2015 Jul 14. PubMed PMID: 27134619; PubMed Central PMCID: PMC4847752.

3: Sladowska H. 1,3-dicyclohexyl-5-alkyl-5-aminomethylbarbituric acids as potential antiinflammatory agents. Farmaco Sci. 1977 Dec;32(12):866-71. PubMed PMID: 590495.

4: Castellanos-Blanco N, Arévalo A, García JJ. Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor. Dalton Trans. 2016 Sep 14;45(34):13604-14. doi: 10.1039/c6dt02725c. Epub 2016 Aug 11. PubMed PMID: 27511528.

5: Iwai T, Fujihara T, Terao J, Tsuji Y. Iridium-catalyzed addition of aroyl chlorides and aliphatic acid chlorides to terminal alkynes. J Am Chem Soc. 2012 Jan 18;134(2):1268-74. doi: 10.1021/ja209679c. Epub 2011 Dec 28. PubMed PMID: 22148675.

6: Farahani H, Norouzi P, Dinarvand R, Ganjali MR. Development of dispersive liquid-liquid microextraction combined with gas chromatography-mass spectrometry as a simple, rapid and highly sensitive method for the determination of phthalate esters in water samples. J Chromatogr A. 2007 Nov 23;1172(2):105-12. Epub 2007 Oct 10. PubMed PMID: 17959192.

7: Mirzoeva OK, Yaqoob P, Knox KA, Calder PC. Inhibition of ICE-family cysteine proteases rescues murine lymphocytes from lipoxygenase inhibitor-induced apoptosis. FEBS Lett. 1996 Nov 4;396(2-3):266-70. PubMed PMID: 8915000.